(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring, a nitrile group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amination: The thiazole derivative is then subjected to amination with 3,4-dimethylaniline under suitable conditions to form the intermediate.
Acrylonitrile Formation: The final step involves the Knoevenagel condensation reaction between the intermediate and p-tolylacetonitrile in the presence of a base such as piperidine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile
- (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(o-tolyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and acrylonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLMDBOEBXROL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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